![molecular formula C20H24FN3O2 B2926128 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide CAS No. 1788543-53-2](/img/structure/B2926128.png)
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide
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Description
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H24FN3O2 and its molecular weight is 357.429. The purity is usually 95%.
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Biological Activity
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a tetrahydropyrano moiety fused with a pyrazole ring, suggests various biological activities that warrant detailed examination.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H27N3O
- Molecular Weight : 343.4 g/mol
- CAS Number : 1798623-32-5
The structural complexity of this compound contributes to its diverse biological activities. The presence of the cyclopentyl group enhances lipophilicity, potentially influencing pharmacokinetic properties and interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various pharmacological effects including:
- Anti-inflammatory activity
- Anticancer properties
- Kinase inhibition
The biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. For instance, the pyrazole moiety is known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. This interaction can lead to reduced inflammation and pain relief.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their potential therapeutic applications:
- Kinase Inhibition : A study on related pyrazole derivatives revealed potent inhibitory activity against various kinases such as CDK4 and ARK5. These kinases are crucial in regulating cell cycle progression and apoptosis, making them valuable targets for cancer therapy .
- Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that similar compounds exhibited significant growth inhibitory effects on cancer cell lines at low concentrations (30–100 nM), indicating their potential as anticancer agents .
- Structure-Activity Relationship (SAR) : Extensive SAR studies have shown that modifications to the pyrazole and tetrahydropyrano structures can enhance biological activity. For example, substituting different groups at specific positions has been linked to improved potency against cancer cells .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anti-inflammatory | Inhibition of COX enzymes | |
Anticancer | Induction of apoptosis in tumor cells | |
Kinase inhibition | Targeting CDK4 and ARK5 |
Table 2: Cytotoxicity Results
Compound | Cell Line | IC50 (nM) |
---|---|---|
N-(Cyclopentyl Pyrazole) | K562 (Leukemia) | 50 |
N-(Cyclopentyl Pyrazole) | DU145 (Prostate) | 70 |
N-(Cyclopentyl Pyrazole) | HCT15 (Colorectal) | 30 |
Properties
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c21-15-7-5-14(6-8-15)11-20(25)22-12-18-17-13-26-10-9-19(17)24(23-18)16-3-1-2-4-16/h5-8,16H,1-4,9-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBQHUJNEWCVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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